3-Bromo-N,N,4-trimethylaniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-N,N,4-trimethylaniline can be synthesized from 3-Bromo-4-methylaniline and iodomethane . The reaction typically involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the methyl group from iodomethane replaces the hydrogen atom on the nitrogen of 3-Bromo-4-methylaniline.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N,N,4-trimethylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The bromine atom can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation Reactions: Products include N-oxides.
Reduction Reactions: Products include aniline derivatives.
Scientific Research Applications
3-Bromo-N,N,4-trimethylaniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-N,N,4-trimethylaniline involves its interaction with various molecular targets and pathways. The bromine atom and the trimethylamino group play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds, engage in nucleophilic and electrophilic interactions, and participate in redox reactions, influencing its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2,4,6-trimethylaniline: Similar in structure but differs in the position of the bromine atom.
4-Bromoaniline: Lacks the trimethylamino group, making it less bulky and less reactive in certain reactions.
4,N,N-Trimethylaniline: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
3-Bromo-N,N,4-trimethylaniline is unique due to the presence of both the bromine atom and the trimethylamino group, which confer distinct reactivity and properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-bromo-N,N,4-trimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7-4-5-8(11(2)3)6-9(7)10/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEQCYGENLFWKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53104-16-8 | |
Record name | 3-bromo-N,N,4-trimethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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